4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)- is a heterocyclic compound with significant interest in various fields of chemistry and pharmacology This compound features a pyrimidinone core substituted with methyl groups at the 2 and 6 positions and a 2-methylphenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyrimidine with 2-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,6-dimethyl-3-(2-methylphenyl)pyrimidine-4-carboxylic acid.
Reduction: Formation of 2,6-dimethyl-3-(2-methylphenyl)dihydropyrimidinone.
Substitution: Formation of halogenated derivatives such as 2,6-dimethyl-3-(2-bromomethylphenyl)pyrimidinone.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery.
Medicine: Pharmacologically, 4(3H)-Pyrimidinone derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, depending on their specific structural modifications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to
Properties
CAS No. |
2722-66-9 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,6-dimethyl-3-(2-methylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O/c1-9-6-4-5-7-12(9)15-11(3)14-10(2)8-13(15)16/h4-8H,1-3H3 |
InChI Key |
QTIABAXHYMHAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC(=CC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.